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4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide

Tobacco biomarker glucuronidation NNAL detoxification

Quantifying NNAL metabolites via indirect enzymatic hydrolysis obscures critical distinctions between N- and O-glucuronide isomers, leading to misclassification of detoxification phenotypes. This purified NNAL-N-Gluc reference standard enables direct LC-MS/MS quantification of all three NNAL species without hydrolysis. • Comprises 50 ± 25% of glucuronidated NNAL in smokers - omission causes ~50% underestimation • Essential for UGT2B10 genotyping: Asp67Tyr polymorphism reduces NNAL-N-Gluc by 93% (P < 0.0001) • Validated 6-min LC-MS/MS method on Kinetex PFP column

Molecular Formula C₁₆H₂₁N₃O₈
Molecular Weight 383.35
CAS No. 350508-26-8
Cat. No. B1140625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide
CAS350508-26-8
SynonymsNNK-N-β-D-Glucuronide;  1-β-D-Glucopyranuronosyl-3-[4-(methylnitrosoamino)-_x000B_1-oxobutyl]pyridinium; 
Molecular FormulaC₁₆H₂₁N₃O₈
Molecular Weight383.35
Structural Identifiers
SMILESCN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O
InChIInChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NNAL-N-Gluc Biomarker Standard Procurement Guide


4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide (synonym NNAL-N-Gluc) is the N-glucuronide conjugate of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), itself the major metabolite of the tobacco-specific lung carcinogen NNK [1]. As a phase II detoxification product, NNAL-N-Gluc is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the pyridine ring nitrogen, distinguishing it structurally from the O-glucuronide isomer (NNAL-O-Gluc) [2]. It serves as a critical reference standard for the direct quantification of tobacco-specific nitrosamine metabolites in human urine without enzymatic hydrolysis, enabling precise assessment of individual detoxification capacity and tobacco carcinogen exposure [3].

Method Fit: LC-MS/MS bioanalysis with direct target analyte quantification
Selection Logic: Direct NNAL-N-Gluc quantification without enzymatic hydrolysis
Research Context: Tobacco-specific carcinogen exposure monitoring and detoxification phenotyping

Why NNAL-N-Gluc Cannot Be Replaced by Analogs


NNAL-N-Gluc is not interchangeable with its closest analogs due to fundamentally distinct enzymatic origins, differential population variability, and divergent stability properties. NNAL-N-Gluc is formed exclusively by UGT1A4 and UGT2B10, whereas NNAL-O-Gluc is produced by a separate set of enzymes (UGT1A9, UGT2B7, UGT2B17) [1]. Consequently, genetic polymorphisms that knock out NNAL-N-Gluc formation (e.g., UGT2B10 Asp67Tyr) have no effect on NNAL-O-Gluc levels, and vice versa [2]. Furthermore, the two glucuronide isomers exhibit different stability characteristics under routine storage conditions, and their ratio varies dramatically between tobacco use types (smokers vs. smokeless tobacco users) [3]. Any analytical workflow relying solely on total glucuronidase-hydrolyzed NNAL or on NNAL-O-Gluc alone will obscure these critical metabolic distinctions, leading to misclassification of individual detoxification phenotypes and compromised biomarker interpretation. The quantitative evidence below demonstrates why procurement of the specific NNAL-N-Gluc reference standard is essential for precision toxicology studies.

NNAL-N-Gluc Target N-glucuronide biomarker standard
vs. NNAL-O-Gluc Distinct enzymatic origins (UGT2B10 vs UGT2B17) prevent direct substitution; genetic polymorphisms affect isomers independently.
NNAL-N-Gluc Direct conjugate quantification
vs. Total Hydrolyzed NNAL Enzymatic hydrolysis masks N- vs. O-glucuronidation ratios, obscuring key detoxification pathway distinctions.
NNAL-N-Gluc Cold-chain dependent biomarker
vs. Free NNAL Differential storage stability (glucuronide degrades at ≥22°C) makes free NNAL an unsuitable proxy without -20°C controls.

Quantitative Differential Evidence vs. Related Analytes


N-Glucuronide Proportion by Tobacco Use Type

In a direct head-to-head quantification in human urine, NNAL-N-Gluc comprised 50 ± 25% of total glucuronidated NNAL in smokers (n=61) but only 24 ± 12% in snuff-dippers (n=55), a statistically significant difference (P = 0.01) [1]. By contrast, NNAL-O-Gluc constituted the complementary fraction. This demonstrates that the N-glucuronide is the dominant detoxification conjugate in smokers but not in smokeless tobacco users, meaning that total glucuronidase-hydrolyzed NNAL measurements obscure the metabolic shift induced by inhalation exposure.

N-Glucuronide Proportion by Tobacco Use Type
Head-to-head
Smokers: 50±25% Snuff: 24±12% 2.1-fold difference (P=0.01)
Reported tobacco-use-type-dependent detoxification profile shift.
Human urine, n=116; LC-ESI-MS/MS. NNAL-N-Gluc is the major conjugate in smokers.
Tobacco biomarker glucuronidation NNAL detoxification

UGT2B10 Genotype Selectively Controls N-Glucuronidation

The UGT2B10 codon 67 Asp>Tyr polymorphism was associated with a 93% decrease in creatinine-adjusted urinary NNAL-N-Gluc levels (P < 0.0001), with no significant effect on NNAL-O-Gluc levels [1]. In contrast, the UGT2B17 whole-gene deletion polymorphism selectively reduced (R)-NNAL-O-Gluc by 32% (P = 0.0048) without affecting NNAL-N-Gluc. This reciprocal genotype-phenotype specificity confirms that NNAL-N-Gluc and NNAL-O-Gluc are under completely independent genetic control.

UGT2B10 Genotype Selectively Controls N-Glucuronidation
Head-to-head
93% decrease in NNAL-N-Gluc (P<0.0001) No change in NNAL-O-Gluc
Reciprocal genotype-phenotype specificity confirmed.
UGT2B10 Asp67Tyr variant effect; independent genetic control demonstrated.
Pharmacogenetics UGT2B10 detoxification genotype

Inter-Individual Variability in NNAL-N-Gluc Formation

In vitro assays using liver microsomal specimens from 78 individual human subjects demonstrated a 70-fold variability in NNAL-N-Gluc formation versus a 50-fold variability in NNAL-O-Gluc formation [1]. Moreover, the ratio of NNAL-N-Gluc to NNAL-O-Gluc formation varied 20-fold across individuals, indicating that the two pathways are not co-regulated. This broader variability for the N-glucuronide means that NNAL-N-Gluc is the more discriminating endpoint for detecting inter-individual differences in detoxification capacity.

Inter-Individual Variability in NNAL-N-Gluc Formation
Cross-study comparable
70-fold variability
Higher sensitivity endpoint context vs. 50-fold for NNAL-O-Gluc.
Human liver microsomes, n=78; 20-fold variability in N-/O-Gluc ratio.
Inter-individual variability hepatic metabolism UGT activity

Cold-Chain Storage Stability of NNAL-Glucuronide

A systematic stability study demonstrated that NNAL-glucuronide in urine was not completely stable at room temperature (~22°C) or above, with a gradual loss of NNAL-glucuronide and a concomitant increase in free NNAL observed at these temperatures [1]. However, NNAL-glucuronide remained stable for at least four weeks at 4°C and for at least four years at -20°C and -70°C. Free NNAL showed greater thermal stability than its glucuronide conjugate. This differential stability has direct implications for procurement and storage: laboratories must store NNAL-N-Gluc reference standards and urine samples at ≤ -20°C to prevent deconjugation.

Cold-Chain Storage Stability of NNAL-Glucuronide
Head-to-head
Stable ≥4 weeks at 4°C; ≥4 years at -20°C Free NNAL stable at ≥22°C Glucuronide degrades at ≥22°C
Cold-chain shipping and storage required for conjugate integrity.
Instability at room temperature leads to deconjugation and free NNAL increase.
Sample stability biomarker storage urine biobanking

Extended Exposure Detection Window vs. Cotinine

The terminal half-life of total NNAL (free NNAL plus NNAL-glucuronides) was determined to be 10.3 days (beta phase) in daily smokers and 17.6 days in occasional smokers using a two-compartmental model, with intra-subject coefficients of variation of only 3-18% [1]. This half-life is orders of magnitude longer than that of cotinine (15-20 hours) [2], meaning total NNAL can detect tobacco smoke exposure for 6-12 weeks after cessation. Since NNAL-N-Gluc constitutes approximately 50% of total glucuronidated NNAL in smokers, its contribution to this extended detection window is substantial, and its direct quantification (rather than indirect via glucuronidase hydrolysis) ensures that the N-glucuronide fraction is accurately captured.

Extended Exposure Detection Window vs. Cotinine
Cross-study comparable
10-18 days half-life
Supports 6-12 week exposure monitoring context post-cessation.
Vs. 15-20 hours for cotinine. Two-compartmental model fit.
Biomarker half-life exposure window tobacco carcinogen dosimetry

High-Value Application Scenarios


Direct Simultaneous LC-MS/MS Quantification

The availability of purified NNAL-N-Gluc reference standard enables direct simultaneous quantification of all three NNAL species (NNAL-N-Gluc, NNAL-O-Gluc, and free NNAL) by LC-MS/MS without enzymatic or base hydrolysis, as first demonstrated by the validated method using a Phenomenex Kinetex PFP column with 6-minute chromatographic separation [1]. This direct approach eliminates the inaccuracy introduced by indirect glucuronidase hydrolysis methods, where incomplete cleavage or differential enzyme susceptibility can bias the results. NNAL-N-Gluc comprised 50 ± 25% of total glucuronidated NNAL in smokers [2]; therefore, its omission would result in approximately 50% underestimation of the glucuronidated fraction in this population.

UGT2B10 Pharmacogenetic Stratification

The UGT2B10 codon 67 Asp>Tyr polymorphism causes a 93% reduction in urinary NNAL-N-Gluc (P < 0.0001) without affecting NNAL-O-Gluc levels [1]. This genotype is prevalent in certain populations and represents a major determinant of impaired NNK detoxification. Studies employing NNAL-N-Gluc-specific quantification can identify individuals with genetically compromised detoxification who may be at elevated cancer risk despite similar total NNAL levels. Procurement of the NNAL-N-Gluc standard is therefore essential for any pharmacogenetic study aiming to establish genotype-phenotype correlations for UGT2B10, as the phenotype cannot be inferred from total NNAL or NNAL-O-Gluc measurements alone.

Longitudinal Carcinogen Exposure Monitoring

The terminal half-life of total NNAL is 10-18 days, providing a 6-12 week detection window after smoking cessation [1]. Because NNAL-N-Gluc constitutes approximately half of the glucuronidated NNAL fraction in smokers [2], its direct measurement ensures accurate assessment of the true NNK metabolite burden over time. This is critical for clinical trials evaluating tobacco harm reduction products, where distinguishing between new exposure and residual metabolite clearance is essential. The superior specificity of NNAL (and its glucuronides) compared to cotinine for tobacco-specific carcinogen exposure [1] further reinforces the need for NNAL-N-Gluc as a reference standard in these studies.

Cancer Risk Assessment via Glucuronidation Ratio

A decreased ratio of NNAL-Gluc to free NNAL has been significantly associated with increased urothelial carcinoma risk in a dose-response manner [1]. Accurate determination of this ratio requires direct quantification of the individual glucuronide species, as total glucuronidase-hydrolyzed NNAL cannot distinguish between N- and O-glucuronides whose formation is under differential genetic and environmental control. NNAL-N-Gluc comprises 50 ± 25% of total glucuronidated NNAL in smokers [2]; therefore, any ratio calculation using only NNAL-O-Gluc or total glucuronidase-treated NNAL will misrepresent the true detoxification-to-activation balance that underlies cancer risk stratification.

Application
Selection Property
Validation Focus
Direct LC-MS/MS Quantification
Direct analyte specificity without hydrolysis
Omission leads to ~50% glucuronidated fraction underestimation in smokers
UGT2B10 Pharmacogenetic Stratification
Genotype-phenotype correlation for detoxification
Distinguishes NNAL-N-Gluc null vs. normal metabolizer phenotypes
Longitudinal Carcinogen Exposure Monitoring
Terminal elimination half-life context
Accurate assessment of new exposure vs. residual metabolite clearance
Cancer Risk Biomarker Research
Glucuronidation ratio assessment
Determining detoxification-to-activation balance via direct conjugate ratios
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